molecular formula C14H22N2S B5635644 1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea

1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea

Cat. No.: B5635644
M. Wt: 250.41 g/mol
InChI Key: JSLAIRJDYUFPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea is an organosulfur compound belonging to the thiourea class. It is characterized by a tert-butyl group attached to the nitrogen atom and a 4-(propan-2-yl)phenyl group attached to the thiourea moiety. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea typically involves the reaction of tert-butyl isothiocyanate with 4-(propan-2-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

  • 1-Tert-butyl-3-[4-phenoxy-2,5-di(propan-2-yl)phenyl]thiourea
  • 1-Tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea
  • 3-Tert-butyl-1-[2,6-diisopropyl-4-(phenoxy)phenyl]thiourea

Uniqueness: 1-Tert-butyl-3-[4-(propan-2-yl)phenyl]thiourea stands out due to its specific structural features, such as the presence of the tert-butyl and 4-(propan-2-yl)phenyl groups. These groups confer unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-tert-butyl-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-10(2)11-6-8-12(9-7-11)15-13(17)16-14(3,4)5/h6-10H,1-5H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLAIRJDYUFPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.